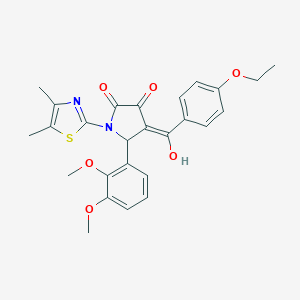![molecular formula C28H32N2O4 B266783 (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate, commonly known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a derivative of pyrrolidine and is often used as a fluorescent probe for imaging biological systems.
Mecanismo De Acción
BDP works by binding to specific targets within biological systems and emitting fluorescence when excited by light of a certain wavelength. The exact mechanism of action of BDP is not fully understood, but it is thought to involve the formation of a complex between BDP and the target molecule, which results in a change in the fluorescence properties of BDP.
Biochemical and Physiological Effects:
BDP has been shown to have minimal biochemical and physiological effects on biological systems. It is generally considered to be non-toxic and non-invasive, making it a safe and effective tool for studying biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDP is its high sensitivity and specificity for labeling biological systems. It is also relatively easy to use and can be applied to a wide range of biological samples. However, BDP does have some limitations, including its relatively short half-life and the need for specialized equipment to detect and analyze fluorescence signals.
Direcciones Futuras
There are many potential future directions for research involving BDP. One area of interest is the development of new imaging techniques that utilize BDP to study biological systems at the molecular level. Another area of research is the exploration of new applications for BDP, such as in the development of new diagnostic tools or therapeutic agents. Overall, BDP has great potential for advancing our understanding of biological systems and for developing new tools for scientific research.
Métodos De Síntesis
BDP can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the condensation of 4-(propan-2-yl)benzaldehyde with pyrrolidine-3-carboxylic acid, followed by the addition of diethylamine and subsequent reaction with 2,4-pentanedione. The resulting product is then treated with benzofuran-2-carboxylic acid to yield BDP.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its applications in scientific research, particularly in the field of fluorescence microscopy. BDP is commonly used as a fluorescent probe to label and image various biological systems, including cells, tissues, and proteins. It has also been used to study the localization and trafficking of proteins, as well as to monitor changes in intracellular calcium levels.
Propiedades
Nombre del producto |
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate |
|---|---|
Fórmula molecular |
C28H32N2O4 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H32N2O4/c1-5-29(6-2)15-16-30-25(20-13-11-19(12-14-20)18(3)4)24(27(32)28(30)33)26(31)23-17-21-9-7-8-10-22(21)34-23/h7-14,17-18,25,32H,5-6,15-16H2,1-4H3 |
Clave InChI |
NYMFGGQWXMSEAM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)C |
SMILES canónico |
CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266713.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266715.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266716.png)
![methyl 2-{(3E)-3-[hydroxy(4-propoxyphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B266717.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266718.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266722.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266724.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266725.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266726.png)